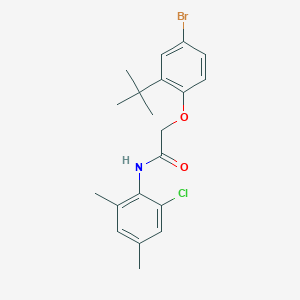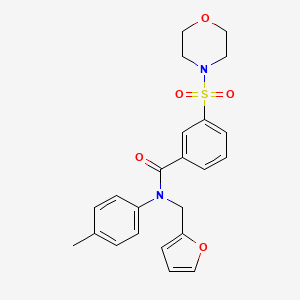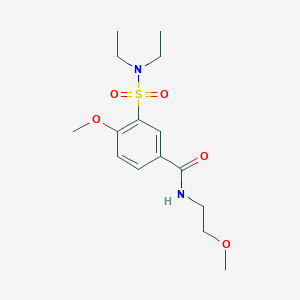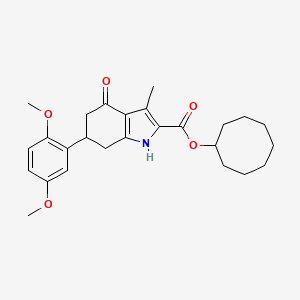![molecular formula C31H34BrN3O2 B4551360 4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-methoxyphenyl)quinoline](/img/structure/B4551360.png)
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-methoxyphenyl)quinoline
Descripción general
Descripción
4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(2-methoxyphenyl)quinoline is a useful research compound. Its molecular formula is C31H34BrN3O2 and its molecular weight is 560.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 559.18344 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Compounds with structures similar to the chemical of interest have been synthesized and structurally characterized, providing insights into their potential applications. For instance, the study by Anthal et al. (2018) explored the structural characteristics of a compound with a complex quinoline-based structure, focusing on the molecular conformation and crystal packing, which could inform the design of related compounds for various applications (Anthal et al., 2018).
Biological Activity
The antimicrobial and anti-inflammatory activities of compounds containing adamantyl and piperazine structures have been investigated, showing potential for therapeutic applications. Al-Abdullah et al. (2014) conducted a study on the synthesis of N-substituted and S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, demonstrating potent antibacterial activity against a range of pathogens and significant anti-inflammatory effects (Al-Abdullah et al., 2014).
Potential as Anxiolytic and Antidepressant Agents
The synthesis and evaluation of adamantyl aryl- and heteroarylpiperazines for their serotonin receptor activities suggest potential applications as anxiolytic and antidepressant agents. Abou-Gharbia et al. (1999) identified compounds with significant affinity for 5-HT(1A) and 5-HT(2) receptors, indicating their potential use in treating anxiety and depression (Abou-Gharbia et al., 1999).
Antimicrobial Studies
Research on quinoline derivatives has also highlighted their antimicrobial properties. Patel et al. (2007) synthesized amide derivatives of quinolone, evaluating their antibacterial activity against various strains, including gram-positive and gram-negative bacteria, indicating the potential for developing new antimicrobial agents (Patel et al., 2007).
Propiedades
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-[6-bromo-2-(2-methoxyphenyl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34BrN3O2/c1-37-29-5-3-2-4-24(29)28-16-26(25-15-23(32)6-7-27(25)33-28)30(36)34-8-10-35(11-9-34)31-17-20-12-21(18-31)14-22(13-20)19-31/h2-7,15-16,20-22H,8-14,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUXGCNZSOSTMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-NITROPHENYL)-2-OXOETHYL 2-[(4-BROMOBENZOYL)AMINO]ACETATE](/img/structure/B4551279.png)
![N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4551286.png)
![4-butyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4551293.png)

![2-[(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4551306.png)
![1-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4551310.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4551311.png)
![2-(4-CHLOROPHENYL)-3-[3-(4-FLUOROPHENOXY)PROPYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4551316.png)

![N-(1,3-BENZODIOXOL-5-YL)-N'-[4-(1-PYRROLIDINYLCARBONYL)PHENYL]UREA](/img/structure/B4551344.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4551374.png)
![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551382.png)

